(2,6-Dimethylphenyl)trimethylsilane
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Overview
Description
(2,6-Dimethylphenyl)trimethylsilane is an organosilicon compound with the molecular formula C11H18Si. It is characterized by a phenyl ring substituted with two methyl groups at the 2 and 6 positions, and a trimethylsilyl group attached to the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: (2,6-Dimethylphenyl)trimethylsilane can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylphenylmagnesium bromide with trimethylchlorosilane. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Grignard reactions or other organometallic methods. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (2,6-Dimethylphenyl)trimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or acids.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), acids (e.g., hydrochloric acid).
Major Products Formed:
Oxidation: Formation of corresponding phenols or quinones.
Reduction: Formation of hydrocarbons or alcohols.
Substitution: Formation of halogenated or other substituted phenyl derivatives.
Scientific Research Applications
(2,6-Dimethylphenyl)trimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a protecting group for sensitive functional groups.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of (2,6-Dimethylphenyl)trimethylsilane involves its ability to act as a hydride donor or radical initiator in various chemical reactions. The trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of desired products. The compound’s molecular targets and pathways depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Trimethylsilane: Similar in structure but lacks the phenyl ring.
Triethylsilane: Contains ethyl groups instead of methyl groups.
Phenyltrimethylsilane: Similar structure but without the methyl groups on the phenyl ring.
Uniqueness: (2,6-Dimethylphenyl)trimethylsilane is unique due to the presence of both the trimethylsilyl group and the dimethyl-substituted phenyl ring. This combination imparts specific reactivity and stability, making it valuable in various chemical transformations and applications.
Properties
Molecular Formula |
C11H18Si |
---|---|
Molecular Weight |
178.35 g/mol |
IUPAC Name |
(2,6-dimethylphenyl)-trimethylsilane |
InChI |
InChI=1S/C11H18Si/c1-9-7-6-8-10(2)11(9)12(3,4)5/h6-8H,1-5H3 |
InChI Key |
ZIMAUIBXOZDLCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)[Si](C)(C)C |
Origin of Product |
United States |
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